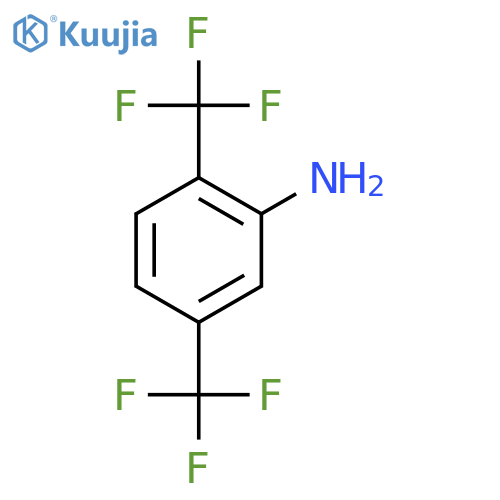

Cas no 328-93-8 (2,5-Bis(trifluoromethyl)aniline)

328-93-8 structure

商品名:2,5-Bis(trifluoromethyl)aniline

2,5-Bis(trifluoromethyl)aniline 化学的及び物理的性質

名前と識別子

-

- 2,5-Bis(trifluoromethyl)aniline

- 2,5-Bis-trifluormethyl-anilin

- 2,5-bis-trifluoromethyl-phenylamine

- 2,5-DI

- α,α,α,α',α',α'-Hexafluoro-2,5-xylidine

- 2,5-Xylidine,a,a,a,a',a',a'-hexafluoro- (7CI,8CI)

- Benzenamine,2,5-bis(trifluoromethyl)-

- DTXSID00352132

- 2,5-Bis(trifluoromethyl)aniline, 99%

- 2,5-Bis (trifluoro methyl) aniline

- EN300-02439

- FT-0610260

- alpha,alpha,alpha,alphaatrade mark,alphaatrade mark,alphaatrade mark-hexafluoro-2,5-Xylidine; 2,5-Bis(trifluoromethyl)aniline; 2,5-Bis(trifluoromethyl)benzenamine; 2,5-Di(trifluoromethyl)aniline; alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-Xylidine

- AKOS000115443

- AC-3652

- 2,5-BIS(TRIFLUOROMETHYL)BENZENAMINE

- PS-7734

- B2544

- 2,5-bis-trifluoromethylaniline

- 2,5-bis-trifluoromethyl-aniline

- AM20060382

- IDI1_007819

- MFCD00074940

- 328-93-8

- 2,5-ditrifluoromethylaniline

- 2,5-bis-trifluoromethylanilin

- J-507275

- SCHEMBL330502

- alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-2,5-xylidine

- 2,5-bis-(Trifluoromethyl)aniline

- Z56896763

- 2,5-di(trifluoromethyl)aniline

- CS-W007922

- Enamine_005232

- Benzenamine, 2,5-bis(trifluoromethyl)-

- BCP08855

- HMS1408N18

- 2,5-Bis(trifluoromethyl)-aniline

- A821499

- NS00126766

- DB-013161

- DTXCID90303198

- 629-040-2

-

- MDL: MFCD00074940

- インチ: 1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2

- InChIKey: XWMVIJUAZAEWIE-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC=C1C(F)(F)F)C(F)(F)F)N

- BRN: 2653046

計算された属性

- せいみつぶんしりょう: 229.03300

- どういたいしつりょう: 229.032618

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 26

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.467 g/mL at 25 °C(lit.)

- ふってん: 177°C(lit.)

- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >

- 屈折率: n20/D 1.432(lit.)

- PSA: 26.02000

- LogP: 3.88760

- ようかいせい: 使用できません

2,5-Bis(trifluoromethyl)aniline セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H312,H315,H319,H332,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:2810

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 包装カテゴリ:III

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:6.1

- 危険レベル:6.1

- 包装グループ:III

- 包装等級:III

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

- 危険レベル:6.1

2,5-Bis(trifluoromethyl)aniline 税関データ

- 税関コード:2921420090

- 税関データ:

中国税関コード:

2921420090概要:

2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,5-Bis(trifluoromethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013006241-1g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 97% | 1g |

$1579.40 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016017-5g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 99% | 5g |

¥27 | 2024-05-24 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0425759367-1g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 99% | 1g |

¥ 29.1 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B60530-25g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 98% | 25g |

¥68.0 | 2022-04-28 | |

| Key Organics Ltd | PS-7734-1MG |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Oakwood | 004996-1g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 97% | 1g |

$9.00 | 2024-07-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122473-10g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 99% | 10g |

¥42.90 | 2023-09-04 | |

| Key Organics Ltd | PS-7734-50MG |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Apollo Scientific | PC3058-250g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 98% | 250g |

£85.00 | 2023-04-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122473-1g |

2,5-Bis(trifluoromethyl)aniline |

328-93-8 | 99% | 1g |

¥29.90 | 2023-09-04 |

2,5-Bis(trifluoromethyl)aniline サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:328-93-8)2,5-Bis(trifluoromethyl)aniline

注文番号:1641985

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:328-93-8)2,5-二三氟甲基苯胺

注文番号:LE1641985

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:30

価格 ($):discuss personally

2,5-Bis(trifluoromethyl)aniline 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

328-93-8 (2,5-Bis(trifluoromethyl)aniline) 関連製品

- 25753-22-4(2,4,6-Tris(trifluoromethyl)aniline)

- 67169-22-6(2-Methyl-4-(trifluoromethyl)aniline)

- 87617-23-0(4-Methyl-2-(trifluoromethyl)aniline)

- 367-71-5(2,4-bis(trifluoromethyl)aniline)

- 364-13-6(2-(Trifluoromethyl)benzene-1,4-diamine)

- 106877-29-6(5-Methyl-2-(trifluoromethyl)aniline)

- 313-13-3(2,6-Bis(trifluoromethyl)aniline)

- 25449-96-1(2-Methyl-5-trifluoromethylaniline)

- 360-60-1(2,3-Diaminobenzotrifluoride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:328-93-8)2,5-Bis(trifluoromethyl)aniline

清らかである:99%

はかる:500g

価格 ($):151.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:328-93-8)2,5-bis(trifluoromethyl)aniline

清らかである:99%

はかる:200KG

価格 ($):問い合わせ